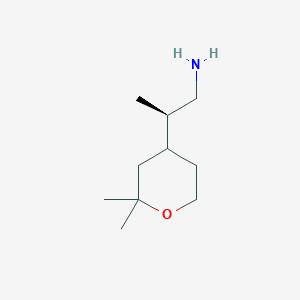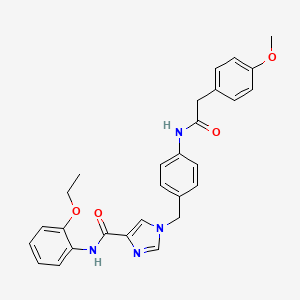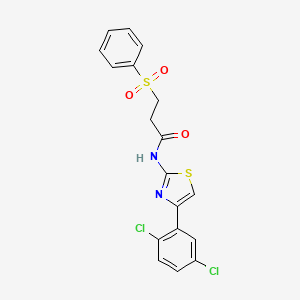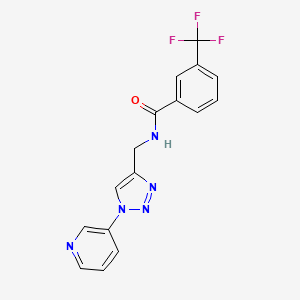
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine, also known as DMOP, is a chiral amine that has gained significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. DMOP is a relatively new compound, and its synthesis and mechanism of action are still being explored.
作用機序
The exact mechanism of action of (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine is still being studied, but it is believed to work by binding to and activating a specific type of receptor in the brain known as trace amine-associated receptor 1 (TAAR1). Activation of TAAR1 by this compound leads to increased release of dopamine and other neurotransmitters, which can have a variety of effects on the brain and body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, many of which are related to its ability to increase dopamine release in the brain. Some of the effects that have been observed in scientific research studies include increased locomotor activity, improved cognitive function, and reduced anxiety and depression symptoms. This compound has also been shown to have some potential as an anti-inflammatory agent, although more research is needed in this area.
実験室実験の利点と制限
One advantage of using (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine in lab experiments is that it is a relatively new compound, which means that there is still a lot of research to be done on its potential therapeutic applications. This presents an opportunity for researchers to make new discoveries and contribute to the field of pharmaceutical research. However, one limitation of using this compound in lab experiments is that it is a chiral compound, which means that its two enantiomers may have different biological effects. This can complicate research studies and make it more difficult to draw definitive conclusions about the compound's mechanism of action and potential therapeutic applications.
将来の方向性
There are many potential future directions for research on (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine. One area of interest is in the development of new therapeutic agents for the treatment of Parkinson's disease and other neurological disorders. This compound has shown promise as a potential treatment for these conditions, and further research is needed to fully understand its mechanism of action and potential therapeutic benefits. Another area of interest is in the study of this compound's potential as an anti-inflammatory agent. This could have important implications for the treatment of a variety of conditions, including autoimmune disorders and chronic pain. Finally, more research is needed to fully understand the limitations and potential risks associated with this compound, including its potential for addiction and abuse.
合成法
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine is a chiral amine that can be synthesized using a variety of methods. One common method involves the reaction of (S)-4-hydroxy-2-(2,2-dimethyloxan-4-yl)butyric acid with thionyl chloride, followed by addition of ammonia to the resulting acid chloride. This reaction yields a racemic mixture of this compound, which can be separated into its enantiomers using chiral chromatography.
科学的研究の応用
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine has shown potential as a therapeutic agent in a variety of scientific research applications. One area of research where this compound has been studied is in the treatment of Parkinson's disease. This compound has been shown to increase dopamine release in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. This compound has also been studied for its potential use in the treatment of depression, as it has been shown to increase the levels of several neurotransmitters that are associated with mood regulation.
特性
IUPAC Name |
(2R)-2-(2,2-dimethyloxan-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(7-11)9-4-5-12-10(2,3)6-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBHROXEGPZWLK-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2865593.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2865595.png)


![Oxan-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2865599.png)




![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2865608.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2865611.png)